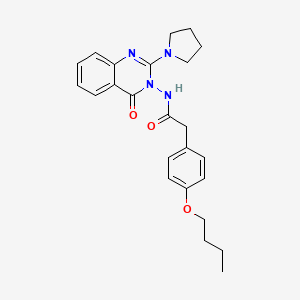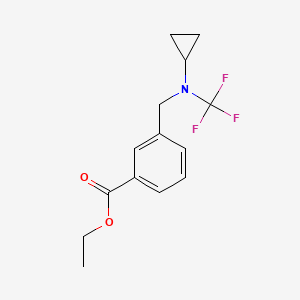
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a cyclopropyl group and a trifluoromethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate typically involves the esterification of 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
化学反应分析
Types of Reactions
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropyl group may contribute to the compound’s stability and bioavailability, while the ester group facilitates its transport across biological membranes.
相似化合物的比较
Ethyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the cyclopropyl and trifluoromethylamino groups, resulting in different chemical and biological properties.
Cyclopropyl benzoate: Contains the cyclopropyl group but lacks the trifluoromethylamino group, leading to variations in reactivity and applications.
Trifluoromethylamino benzoate: Contains the trifluoromethylamino group but lacks the cyclopropyl group, affecting its stability and binding affinity.
属性
分子式 |
C14H16F3NO2 |
|---|---|
分子量 |
287.28 g/mol |
IUPAC 名称 |
ethyl 3-[[cyclopropyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C14H16F3NO2/c1-2-20-13(19)11-5-3-4-10(8-11)9-18(12-6-7-12)14(15,16)17/h3-5,8,12H,2,6-7,9H2,1H3 |
InChI 键 |
HYUPMRVFZAIGHX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)CN(C2CC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


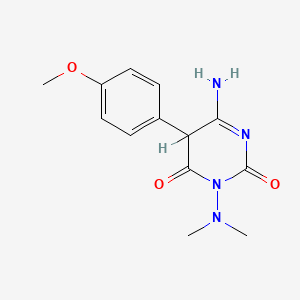
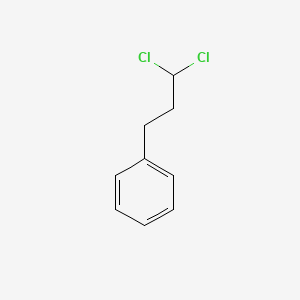
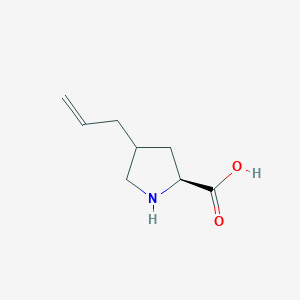
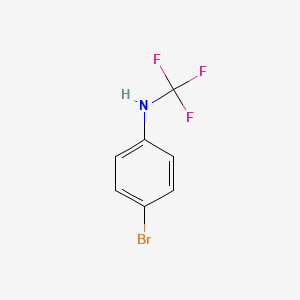
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
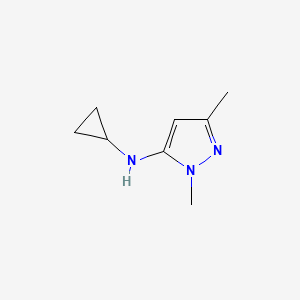
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)

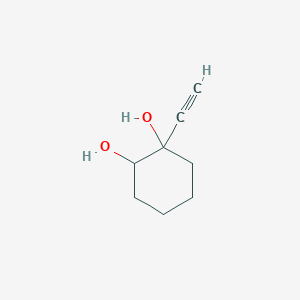


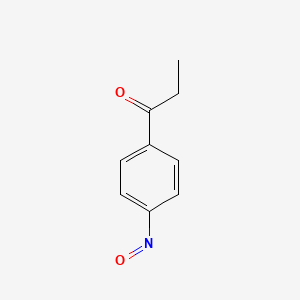
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)
